molecular formula C13H14ClN B15067888 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B15067888
M. Wt: 219.71 g/mol
InChI Key: HGRZMLPXZOHGHR-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C14H15ClN2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated cyclohepta[b]indoles, and substituted indole derivatives .

Scientific Research Applications

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one
  • 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
  • Cyclohept[b]indole-6-carboxamide

Uniqueness

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

InChI

InChI=1S/C13H14ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2

InChI Key

HGRZMLPXZOHGHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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